Abediterol napadisylate is a novel compound classified as a long-acting beta-2 adrenergic agonist (LABA). It is primarily developed for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This compound is notable for its selectivity and potency in activating beta-2 adrenergic receptors, which are crucial for bronchodilation. Abediterol napadisylate exhibits a sustained duration of action, allowing for once-daily dosing, which enhances patient compliance and therapeutic outcomes .
The synthesis of abediterol napadisylate involves multiple steps aimed at constructing its complex molecular structure. The general synthetic route includes:
Optimization of reaction conditions such as temperature, pressure, and catalyst selection is critical to achieving high yields and purity during synthesis .
The molecular structure of abediterol napadisylate can be represented by its InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations, which provide detailed information about its atomic composition and connectivity:
InChI=1S/2C25H30F2N2O4.C10H8O6S2/c2*26-25(27,18-8-4-3-5-9-18)17-33-15-7-2-1-6-14-28-16-22(31)19-10-12-21(30)24-20(19)11-13-23(32)29-24;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*3-5,8-13,22,28,30-31H,1-2,6-7,14-17H2,(H,29,32);1-6H,(H,11,12,13)(H,14,15,16)/t2*22-/m00./s1
The compound features a complex arrangement with multiple functional groups that contribute to its pharmacological properties. The presence of difluorophenyl and naphthalene moieties enhances its interaction with beta receptors .
Abediterol napadisylate can undergo several chemical reactions that are important for its functionality:
Common reagents utilized in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The outcomes of these reactions depend heavily on the specific conditions applied during synthesis .
Abediterol napadisylate functions primarily as a beta-2 adrenergic agonist. Upon administration, it binds to beta-2 adrenergic receptors located on bronchial smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevation in cAMP results in relaxation of bronchial smooth muscles and subsequent bronchodilation.
The compound's long duration of action is attributed to its high affinity for beta-2 receptors and its selectivity over beta-1 receptors, minimizing potential cardiovascular side effects commonly associated with non-selective beta agonists .
Abediterol napadisylate possesses distinct physical and chemical properties that are relevant for its application in medicine:
These properties are critical when developing dosage forms intended for respiratory delivery .
Abediterol napadisylate is primarily investigated for its therapeutic potential in treating respiratory diseases such as:
The ongoing research continues to explore additional applications within pharmacology and respiratory therapy development .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3